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Cat. No.: B15576413

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lipid 331, a
biodegradable, cyclic ionizable lipid, for the formulation of Lipid Nanoparticles (LNPs) in gene
therapy applications, with a primary focus on mRNA vaccines. The protocols detailed below
offer step-by-step guidance for the formulation, characterization, and in vivo evaluation of Lipid
331-based LNPs.

Introduction

Lipid 331 is a novel ionizable lipid that has demonstrated significant potential in enhancing the
immunogenicity of mMRNA vaccines.[1] Its unique cyclic amine headgroup contributes to a
potent adjuvant effect, stimulating robust immune responses.[1] LNPs formulated with Lipid
331 have shown comparable or superior performance to well-established lipids such as DLin-
MC3-DMA (MC3) and ALC-0315 in preclinical models.[1] A key feature of Lipid 331 is its
biodegradability, which is attributed to the incorporation of ester linkages in its backbone,
potentially leading to improved safety and tolerability due to better tissue clearance of its
metabolites.[1]

Data Presentation
Physicochemical Properties of Lipid 331-Based LNPs

The following table summarizes the typical physicochemical characteristics of LNPs formulated
with Lipid 331. These properties are critical for ensuring stability, efficient encapsulation of
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genetic material, and effective in vivo delivery.

Parameter Value Method of Analysis

Dynamic Light Scattering

Size (Hydrodynamic Diameter) < 100 nm
(DLS)

Dynamic Light Scattering

Polydispersity Index (PDI <0.2
yaisp % (PDI) (DLS)

Electrophoretic Light
Scattering (ELS)

Zeta Potential Near-neutral

MRNA Encapsulation )
- > 75% RiboGreen Assay
Efficiency

Data compiled from studies on top-performing cyclic lipids including Lipid 331.[1]

In Vivo Efficacy of Lipid 331-Based mRNA Vaccines

The table below presents a summary of the in vivo efficacy of an OVA-mRNA LNP vaccine
formulated with Lipid 331 compared to formulations with MC3 and ALC-0315.

Parameter Lipid 331 LNP MC3 LNP ALC-0315 LNP
OVA-specific IgG Titer
~10"5 ~10M ~10"M4.5
(Low Dose - 0.5 ug)
OVA-specific 1gG Titer
~10"6 ~1075.5 ~1075.8

(High Dose - 15 pug)

IFN-y Spot Forming
Cells / 10”6 ~800 ~200 ~300

Splenocytes

Data represents approximate values derived from graphical representations in Li et al., Nature
Biomedical Engineering, 2023.[1]

Experimental Protocols
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Protocol 1: Formulation of Lipid 331-Based LNPs for
MRNA Delivery

This protocol describes the formulation of Lipid 331-based LNPs encapsulating mRNA using a
microfluidic mixing technique.

Materials:

Lipid 331 in ethanol
e 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
e Cholesterol in ethanol

¢ 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(C14-PEG) in ethanol

« mMRNA in an appropriate aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
o Microfluidic mixing device (e.g., NanoAssemblr)

» Dialysis cassettes (e.g., 10 kDa MWCO)

e Phosphate-buffered saline (PBS), pH 7.4

Procedure:

o Prepare the Lipid Solution:

o In an RNase-free microcentrifuge tube, combine Lipid 331, DOPE, Cholesterol, and C14-
PEG in ethanol at a molar ratio of 35:16:46.5:2.5.

o Vortex the lipid mixture thoroughly to ensure a homogenous solution.
e Prepare the mRNA Solution:

o Dilute the mRNA stock to the desired concentration in the aqueous buffer.
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e Microfluidic Mixing:
o Set up the microfluidic mixing system according to the manufacturer's instructions.
o Load the lipid solution into one syringe and the mRNA solution into another.
o Set the flow rate ratio of the aqueous to organic phase at 3:1.
o Initiate the mixing process to form the LNPs.
 Purification and Buffer Exchange:
o Collect the LNP solution.
o Transfer the LNP solution to a dialysis cassette.

o Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes
of PBS, to remove ethanol and unencapsulated mRNA.

 Sterilization and Storage:
o Recover the dialyzed LNP solution.
o Sterilize the LNP formulation by passing it through a 0.22 um sterile filter.

o Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of Lipid 331-Based LNPs

This protocol outlines the key characterization assays to assess the quality of the formulated
LNPs.

1. Size and Polydispersity Index (PDI) Measurement:

 Dilute a small aliquot of the LNP formulation in PBS.
e Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS)
instrument.

2. Zeta Potential Measurement:
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Dilute a small aliquot of the LNP formulation in deionized water.
Measure the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.

. MRNA Encapsulation Efficiency:

Use a Quant-iT RiboGreen RNA assay kit or a similar fluorescence-based assay.
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g.,
2% Triton X-100).

The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA
fluorescence) / Total RNA fluorescence) * 100%.

Protocol 3: In Vivo Evaluation of Lipid 331-Based mRNA
Vaccines in Mice

This protocol provides a general framework for assessing the immunogenicity of a Lipid 331-

based mMRNA vaccine in a mouse model.

Materials:

Lipid 331-LNP encapsulated mRNA vaccine

Control LNP formulations (e.g., MC3-LNP, ALC-0315-LNP)

6-8 week old C57BL/6 mice

Syringes and needles for intramuscular injection

Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

Materials for spleen processing and splenocyte isolation

ELISA plates and reagents for antibody titer determination

ELISpot plates and reagents for T-cell response analysis

Procedure:

Immunization:
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o Acclimatize mice for at least one week before the start of the experiment.

o On Day 0, immunize mice intramuscularly (e.g., in the tibialis anterior muscle) with the
LNP-mRNA vaccine (e.g., 15 pg mRNA per mouse). Include control groups receiving other
LNP formulations or a vehicle control (PBS).

o On Day 14, administer a booster immunization following the same procedure.

o Sample Collection:

o Collect blood samples at various time points (e.g., Day 14, Day 28) to measure antibody
responses.

o On Day 21 (or another appropriate time point), euthanize a subset of mice and harvest
spleens for T-cell analysis.

e Analysis of Humoral Response (ELISA):

o

Coat ELISA plates with the target antigen.

[¢]

Serially dilute the collected sera and add to the plates.

[¢]

Use a secondary antibody conjugated to an enzyme (e.g., HRP) to detect bound IgG.

[e]

Add a substrate and measure the absorbance to determine the antibody titer.

e Analysis of T-Cell Response (ELISpot):

[¢]

Isolate splenocytes from the harvested spleens.

[¢]

Re-stimulate the splenocytes ex vivo with the specific peptide antigen in an ELISpot plate
pre-coated with an anti-IFN-y antibody.

o

After incubation, develop the plate to visualize spots, where each spot represents an IFN-
y-secreting T-cell.

[¢]

Count the spots to quantify the antigen-specific T-cell response.
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Caption: Workflow for the formulation and preparation of Lipid 331-based LNPs.
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Caption: Proposed mechanism of immune activation by Lipid 331-based LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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